2-BES acts as a specific inhibitor of methanogenic archaea, microorganisms responsible for producing methane gas. This property allows researchers to selectively inhibit methanogenesis in complex microbial communities, like those found in the rumen of ruminant animals, to study other metabolic pathways. For instance, a study published in the journal Applied and Environmental Microbiology demonstrated that adding 2-BES to ruminal samples stimulated the production of acetic acid and hydrogen consumption by other bacterial populations when co-inoculated with a specific acetogenic bacterium. PubMed: .
-BES plays a role in elucidating syntrophic relationships between different microbial populations. Syntrophy describes the cooperation between two or more microbial species where one consumes a product produced by the other, allowing both to survive and grow. Studies have utilized 2-BES to inhibit methanogenesis and observe if other hydrogen-consuming bacteria can take over the role of methane production, revealing potential syntrophic partnerships in anaerobic environments like those involved in organic matter degradation. PubMed
2-Bromoethanesulfonic acid is an organosulfur compound with the molecular formula and a molecular weight of approximately 201.03 g/mol. It is classified as a sulfonic acid derivative, specifically containing a bromine atom at the second position of the ethyl chain. The compound is known for its high solubility in water and is typically encountered in its sodium salt form, sodium 2-bromoethanesulfonate, which is widely used in laboratory settings . Its structure can be represented as follows:
textBr |H2C-C-S(=O)(=O)-O^- | H
The biological activity of 2-bromoethanesulfonic acid has been studied, particularly its role as an inhibitor in microbial processes. Notably, it has been shown to inhibit methane formation during methanogenic processes, making it significant in studies related to anaerobic digestion and biogas production . Additionally, it has been investigated for its potential effects on various biological systems, including its use as a biochemical tool in metabolic studies.
The synthesis of 2-bromoethanesulfonic acid can be achieved through several methods:
2-Bromoethanesulfonic acid is utilized in various applications:
Research on interaction studies involving 2-bromoethanesulfonic acid has focused on its inhibitory effects on microbial activity, particularly in anaerobic environments. Studies have demonstrated that it effectively inhibits methanogenesis by disrupting metabolic pathways within methanogenic archaea. This property makes it useful for controlling methane emissions in biogas production systems .
Several compounds share structural or functional similarities with 2-bromoethanesulfonic acid. Here are some notable examples:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| 2-Chloroethanesulfonic Acid | Similar structure but contains chlorine instead of bromine | Known for its strong electrophilic properties; used as a reagent in organic synthesis. |
| Ethanesulfonic Acid | Lacks halogen substitution; only contains a sulfonate group | Commonly used as a buffering agent; less reactive than halogenated derivatives. |
| Bromoethanesulfonic Acid | Similar structure but lacks the ethyl group | Used primarily for its antibacterial properties; less soluble than 2-bromoethanesulfonic acid. |
These comparisons highlight the unique reactivity and applications of 2-bromoethanesulfonic acid due to its specific structural features, particularly the presence of bromine at the second carbon position.
2-Bromoethanesulfonic acid represents an organosulfur compound characterized by its molecular formula C₂H₅BrO₃S [1]. The compound possesses a molecular weight of 189.03 grams per mole [1] [2], with computational analyses determining an exact mass of 187.91428 daltons [1]. The atomic composition encompasses two carbon atoms, five hydrogen atoms, one bromine atom, three oxygen atoms, and one sulfur atom [2] [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂H₅BrO₃S | [1] |
| Molecular Weight (g/mol) | 189.03 | [1] [2] |
| Exact Mass (Da) | 187.91428 | [1] |
| Monoisotopic Mass (Da) | 187.914277 | [2] |
| Heavy Atom Count | 7 | [1] |
The compound exhibits a topological polar surface area of 62.8 square angstroms [1], indicating significant polar character that influences its solubility characteristics and intermolecular interactions [3]. The molecular complexity, as computed by computational chemistry methods, reaches a value of 120 [1], reflecting the structural intricacy arising from the presence of both halogen and sulfonic acid functional groups.
The stereochemical analysis of 2-bromoethanesulfonic acid reveals an absence of defined stereochemical centers, with computational data indicating zero defined atom stereocenters and zero undefined atom stereocenters [1]. The molecule contains two rotatable bonds [1], conferring moderate conformational flexibility to the ethyl chain connecting the bromine and sulfonic acid moieties.
The bond characteristics encompass one hydrogen bond donor group and three hydrogen bond acceptor sites [1], primarily attributed to the sulfonic acid functionality. The SMILES representation C(CBr)S(=O)(=O)O [1] demonstrates the linear arrangement of the ethyl backbone with terminal bromine substitution and sulfonic acid group attachment. The InChI key OQFSYHWITGFERZ-UHFFFAOYSA-N [1] [7] provides a unique molecular identifier confirming the specific connectivity pattern.
The compound structure features characteristic sulfur-oxygen double bonds within the sulfonic acid group, exhibiting typical bond lengths and angles consistent with organosulfonic acid compounds [4]. The carbon-bromine bond distance follows standard alkyl halide parameters, contributing to the molecule's overall reactivity profile [5].
The thermal properties of 2-bromoethanesulfonic acid demonstrate characteristic phase transition temperatures that reflect its molecular structure and intermolecular forces [9] [15]. The compound exhibits a melting point range of 42-44 degrees Celsius [9] [15], indicating relatively weak intermolecular interactions despite the presence of the polar sulfonic acid group.
The boiling point occurs within the range of 192-195 degrees Celsius [9] [15], substantially higher than the melting point due to the energy required to overcome hydrogen bonding and dipole-dipole interactions in the liquid phase. These thermal transition temperatures position 2-bromoethanesulfonic acid as a thermally stable compound under standard laboratory conditions [15].
| Thermal Property | Value (°C) | Reference |
|---|---|---|
| Melting Point | 42-44 | [9] [15] |
| Boiling Point | 192-195 | [9] [15] |
| Decomposition Temperature | No data available | [15] |
The density of 2-bromoethanesulfonic acid is predicted to be 2.026 ± 0.06 grams per cubic centimeter [9] [15], reflecting the significant contribution of the bromine atom to the overall molecular mass density. This relatively high density value aligns with expectations for organobromine compounds containing heavy halogen substituents [9].
Solubility characteristics reveal excellent water solubility [8] [21], attributed to the ionic nature of the sulfonic acid group and its capacity for hydrogen bonding with water molecules. The compound demonstrates high solubility in polar protic solvents while exhibiting limited solubility in nonpolar organic solvents [15].
The predicted pKa value of 1.14 ± 0.50 [9] [15] indicates strong acidic character, consistent with sulfonic acid derivatives. This low pKa value reflects the electron-withdrawing effect of the sulfonic acid group and the stabilization of the conjugate base through resonance structures [15].
| Property | Value | Reference |
|---|---|---|
| Density (g/cm³) | 2.026 ± 0.06 (predicted) | [9] [15] |
| Water Solubility | High solubility | [8] [21] |
| Predicted pKa | 1.14 ± 0.50 | [9] [15] |
| LogP | -1.192 (estimated) | [15] |
Spectroscopic analysis of 2-bromoethanesulfonic acid provides detailed structural confirmation through various analytical techniques [20]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the ethyl backbone protons and the influence of both bromine and sulfonic acid substituents on the electronic environment [20].
Infrared spectroscopy demonstrates characteristic absorption bands corresponding to sulfonic acid stretching vibrations, carbon-hydrogen stretching modes, and carbon-bromine bond vibrations [23]. The sulfonic acid group exhibits strong absorption bands in the regions typically associated with sulfur-oxygen double bond stretching [23].
The XLogP3 value of -0.1 [1] indicates hydrophilic character, supporting the observed high water solubility and low lipophilicity of the compound. Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 189, consistent with the calculated molecular weight [1] [2].
2-Bromoethanesulfonic acid demonstrates stability under normal ambient conditions [26] [27], with degradation occurring primarily under extreme pH or temperature conditions. The compound remains chemically stable when stored in sealed, dry conditions at temperatures between 2-8 degrees Celsius [26] [27].
Environmental stability studies indicate that the compound resists hydrolysis under neutral pH conditions but may undergo partial decomposition under strongly alkaline conditions [28]. Thermal stability extends to temperatures approaching the boiling point, with decomposition products potentially including hydrogen halides and sulfur oxides [27].
The compound exhibits resistance to oxidative degradation under standard atmospheric conditions, though prolonged exposure to strong oxidizing agents may result in structural modification [27]. Storage under inert atmosphere conditions, such as argon gas, provides enhanced stability and prevents moisture-induced degradation [10] [16].
The bromine substituent in 2-bromoethanesulfonic acid exhibits typical alkyl halide reactivity patterns, participating in nucleophilic substitution reactions [32]. The electron-withdrawing nature of the adjacent sulfonic acid group enhances the electrophilic character of the carbon-bromine bond, facilitating nucleophilic attack [32].
Elimination reactions may occur under basic conditions, potentially leading to the formation of vinyl sulfonic acid derivatives through dehydrohalogenation mechanisms [32]. The bromine atom serves as an effective leaving group in substitution reactions, enabling the synthesis of various functionalized ethanesulfonic acid derivatives [35].
The reactivity profile indicates that the bromine functionality remains reactive toward nucleophiles while being influenced by the electron-withdrawing sulfonic acid group [35]. This dual functionality provides opportunities for selective chemical transformations targeting either the halogen or the sulfonic acid moiety [35].
The sulfonic acid functionality in 2-bromoethanesulfonic acid exhibits characteristic strong acid behavior, readily undergoing deprotonation to form sulfonate anions [21]. The acidic proton demonstrates high lability, enabling facile salt formation with various cationic species [21].
The sulfonic acid group participates in condensation reactions, esterification processes, and sulfonamide formation under appropriate reaction conditions [21]. The electron-withdrawing nature of the sulfonic acid group influences the reactivity of adjacent functional groups, including the bromine substituent [21].
Desulfonation reactions may occur under specific conditions, particularly in the presence of reducing agents or under elevated temperatures [28]. The sulfonic acid group demonstrates resistance to nucleophilic attack at the sulfur center due to the high oxidation state and electron-deficient nature of the sulfur atom [21].
Sodium 2-bromoethanesulfonate represents the most commonly encountered salt derivative of 2-bromoethanesulfonic acid, characterized by the molecular formula C₂H₄BrNaO₃S and a molecular weight of 211.01 grams per mole [4] [8]. The sodium salt exhibits enhanced stability and handling characteristics compared to the free acid form [12] [13].
The compound presents as a white to off-white crystalline powder [12] [21] [33] with a melting point range of 282-286 degrees Celsius with decomposition [8] [12]. The density of the sodium salt reaches 2.233 grams per cubic centimeter [13] [14], reflecting the ionic character and efficient crystal packing.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂H₄BrNaO₃S | [4] [8] |
| Molecular Weight (g/mol) | 211.01 | [4] [8] |
| Melting Point (°C) | 282-286 (decomposition) | [8] [12] |
| Density (g/cm³) | 2.233 | [13] [14] |
| Physical Form | Crystalline Powder | [12] [21] |
| Color | White to off-white | [12] [21] |
Water solubility of the sodium salt reaches 500 grams per liter at 20 degrees Celsius [8] [12] [21], demonstrating excellent aqueous solubility that exceeds the parent acid form. The enhanced solubility facilitates preparation of concentrated aqueous solutions for various applications [11].
Crystallization of sodium 2-bromoethanesulfonate occurs readily from aqueous solutions through controlled evaporation or cooling methods [35]. The crystallization process benefits from the introduction of sodium bromide seeds to promote nucleation and control crystal morphology [35].
The compound exhibits hygroscopic properties [21] [27], readily absorbing moisture from the atmosphere, which necessitates storage under controlled humidity conditions. Loss on drying specifications typically require moisture content below 0.5 percent by weight [8] [12] to maintain product stability and purity.
Hydrate formation potential exists due to the ionic nature and hydrogen bonding capacity of the sodium sulfonate [38]. Storage recommendations include maintenance at 2-8 degrees Celsius in sealed containers under inert atmosphere conditions [10] [16] [27] to prevent moisture uptake and maintain crystalline integrity.
| Storage Parameter | Specification | Reference |
|---|---|---|
| Temperature | 2-8°C | [10] [16] [27] |
| Humidity Control | Sealed containers | [27] |
| Atmosphere | Argon gas recommended | [10] [16] |
| Loss on Drying | ≤0.5% | [8] [12] |
| Assay Minimum | 97.5% (ex Br) | [8] [12] |